molecular formula C17H18N4O B2584882 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 899753-79-8

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2584882
CAS No.: 899753-79-8
M. Wt: 294.358
InChI Key: WURSPLWVKZPCOH-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic urea derivative featuring a hybrid structure combining an N-ethylindole moiety and a pyridinylmethyl group. The pyridinylmethyl substituent in urea derivatives is known to enhance hydrogen-bonding interactions, influencing binding affinity to biological targets .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-21-12-15(14-8-3-4-9-16(14)21)20-17(22)19-11-13-7-5-6-10-18-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURSPLWVKZPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring an indole ring and a pyridine moiety, makes it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}

Key Properties

PropertyValue
Molecular Weight298.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves:

  • Formation of Indole Derivative: Alkylation of indole with ethyl iodide.
  • Urea Formation: Reaction with isocyanate.
  • Pyridine Attachment: Reaction with pyridine derivatives under basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains including E. faecalis, K. pneumoniae, and P. aeruginosa, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound is noteworthy:

  • Mechanism of Action: It may inhibit pathways involved in cancer cell proliferation and angiogenesis.
  • IC50 Values: Related thiourea derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating promising anticancer activity .

Other Biological Activities

Emerging studies suggest that this compound may also possess:

  • Antituberculosis Activity: Similar derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis, showing potential as therapeutic agents .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Properties: A recent study demonstrated that thiourea derivatives exhibited potent activity against multidrug-resistant pathogens, suggesting that modifications in the structure can enhance efficacy .
  • Evaluation of Anticancer Effects: Research on indole-based compounds revealed that structural modifications significantly impact their anticancer properties, particularly against lung and breast cancer cell lines .

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)

  • Structure : Replaces the N-ethylindole group with a 4-chlorophenyl ring.
  • Activity : Exhibits cytokinin-like activity in plant biology, promoting cell division and delaying senescence .

1-(2-chloropyridin-4-yl)-3-phenylurea (4PU-30)

  • Structure : Features a 2-chloropyridine and phenyl group instead of ethylindole and pyridinylmethyl.
  • Activity : Also acts as a cytokinin but with lower efficacy than 2PU-3 due to steric hindrance from the chloropyridine group .

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea

  • Structure : Incorporates furan and tetrahydropyran (oxan) groups alongside pyridinylmethyl.
  • Molecular Weight : 315.37 g/mol, significantly higher than 2PU-3 (265.7 g/mol) due to added heterocycles .
  • Implications : The furan and oxan groups may enhance solubility but reduce metabolic stability compared to the ethylindole analog.

Indole-Based Analogs

Chalcone Derivatives (e.g., BPEPO)

  • Structure : (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one.
  • Activity : Displays fluorescence-based thermal sensing due to rigid conjugation between indole and trifluoromethylphenyl groups .
  • Contrast : The chalcone’s α,β-unsaturated ketone backbone enables covalent binding to biological targets, unlike the urea’s hydrogen-bonding capability.

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde

  • Structure : Combines indole and pyridine via a carbaldehyde linker.
  • Relevance : Highlights the versatility of indole-pyridine hybrids in designing bioactive molecules, though the aldehyde group may limit stability compared to urea .

Structural and Functional Analysis

Key Structural Features

Compound Substituent 1 Substituent 2 Molecular Weight (g/mol) Primary Activity
Target Compound 1-ethyl-1H-indol-3-yl pyridin-2-ylmethyl ~298.36 (calculated) Hypothesized anticancer
2PU-3 4-chlorophenyl pyridin-2-ylmethyl ~265.7 Cytokinin
BPEPO 3,5-bis(trifluoromethyl) 1-ethyl-1H-indol-3-yl ~434.3 Thermal sensing
3-[(furan-2-yl)methyl]-... furan-2-ylmethyl oxan-4-yl 315.37 Undocumented

Substituent Effects on Activity

  • Ethylindole vs.
  • Pyridinylmethyl Urea vs. Chalcone: Urea’s hydrogen-bonding capacity could favor enzyme inhibition (e.g., kinase targets), while chalcones’ electrophilic enone system enables redox modulation .

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